4-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole
Description
4-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole is a boronate ester-functionalized benzimidazole derivative. Its structure combines a benzo[d]imidazole core with a methoxy group at position 4 and a pinacol boronate ester at position 4. This compound is of interest in medicinal chemistry and materials science due to the versatility of the boronate ester in Suzuki-Miyaura cross-coupling reactions , which enable the synthesis of complex biaryl systems.
Properties
Molecular Formula |
C14H19BN2O3 |
|---|---|
Molecular Weight |
274.13 g/mol |
IUPAC Name |
4-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole |
InChI |
InChI=1S/C14H19BN2O3/c1-13(2)14(3,4)20-15(19-13)9-6-10-12(17-8-16-10)11(7-9)18-5/h6-8H,1-5H3,(H,16,17) |
InChI Key |
QVJLEXQMLIKXCP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)OC)N=CN3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzimidazole Core
Benzimidazole derivatives can be synthesized via condensation of o-phenylenediamine with suitable carboxylic acids, aldehydes, or their derivatives under acidic or oxidative conditions. For methoxy substitution at the 4-position, the precursor aromatic ring can be functionalized prior to ring closure or via selective electrophilic substitution after benzimidazole formation.
Introduction of the Methoxy Group
The methoxy group at the 4-position can be introduced by:
- Direct methoxylation of a hydroxyl precursor (4-hydroxybenzimidazole) using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
- Alternatively, starting from a 4-methoxy-substituted o-phenylenediamine precursor allows the methoxy group to be retained during subsequent cyclization to benzimidazole.
Installation of the Boronate Ester Group
The key step is the borylation at the 6-position of the benzimidazole ring to install the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group (a pinacol boronate ester). This is typically accomplished by:
- Iridium-catalyzed C–H borylation: Using an iridium catalyst such as [Ir(cod)(OMe)]2 with bis(pinacolato)diboron (B2pin2) under mild conditions, selectively borylating the C–H bond at the 6-position of the benzimidazole.
- Palladium-catalyzed Miyaura borylation: Starting from a 6-halogenated (e.g., 6-bromo or 6-iodo) 4-methoxy-1H-benzimidazole, reacting with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., potassium acetate) in solvents like dioxane under reflux conditions.
The palladium-catalyzed route is widely used due to its high regioselectivity and compatibility with various functional groups.
Representative Experimental Procedure (Literature-Based)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | o-Phenylenediamine derivative + formic acid or aldehyde | Cyclization to 4-methoxy-1H-benzimidazole | High yield; standard benzimidazole synthesis |
| 2 | 4-Methoxy-1H-benzimidazole + NBS (N-bromosuccinimide) | Bromination at 6-position | Selective monobromination; moderate to high yield |
| 3 | 6-Bromo-4-methoxy-1H-benzimidazole + bis(pinacolato)diboron + Pd(dppf)Cl2 + KOAc | Suzuki–Miyaura borylation in dioxane at reflux | High yield (70-90%); formation of boronate ester |
Data Table Summarizing Key Preparation Parameters
Research Discoveries and Optimization Insights
Catalyst Selection: Palladium catalysts with diphosphine ligands (e.g., Pd(dppf)Cl2) provide high activity and selectivity for borylation of halogenated benzimidazoles, enabling efficient synthesis of boronate esters suitable for cross-coupling reactions.
Base and Solvent Effects: Using potassium acetate or cesium fluoride as bases in polar aprotic solvents like dioxane with water co-solvent improves reaction rates and yields by facilitating transmetallation steps in the catalytic cycle.
Reaction Atmosphere: Degassing and performing reactions under inert nitrogen atmosphere prevent catalyst deactivation and side reactions, ensuring higher purity and yield.
Temperature and Time: Elevated temperatures (100–110 °C) and extended reaction times (6–16 hours) optimize conversion without decomposing sensitive boronate esters.
Methoxy Group Stability: The methoxy substituent is stable under borylation conditions, allowing its presence during the catalytic steps without protection.
Summary of Preparation Route
| Step No. | Reaction Type | Starting Material | Reagents & Conditions | Product |
|---|---|---|---|---|
| 1 | Benzimidazole formation | o-Phenylenediamine derivative | Acidic cyclization (e.g., formic acid) | 4-Methoxy-1H-benzimidazole |
| 2 | Halogenation | 4-Methoxy-1H-benzimidazole | NBS, acetonitrile, 0–25 °C | 6-Bromo-4-methoxy-1H-benzimidazole |
| 3 | Borylation (Suzuki–Miyaura) | 6-Bromo-4-methoxy-1H-benzimidazole | Pd(dppf)Cl2, bis(pinacolato)diboron, KOAc, dioxane, reflux, N2 | 4-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole |
Scientific Research Applications
7-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Benzimidazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Benzimidazole involves its interaction with specific molecular targets. The methoxy group and the benzimidazole ring can interact with enzymes and receptors, modulating their activity. The dioxaborolane group can form reversible covalent bonds with biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Halogenated Derivatives
- 4-Fluoro-1-isopropyl-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole (CAS 1231930-37-2): Substituents: Fluoro (position 4), isopropyl (position 1), methyl (position 2), and boronate ester (position 6). Molecular Weight: 318.19 g/mol vs. 315.17 g/mol for the methoxy analog. Stability: Requires storage under inert atmosphere (2–8°C), similar to the methoxy analog .
Aryl-Substituted Derivatives
- 2-Phenyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole (CAS 1146340-38-6):
- Substituents: Phenyl group at position 2 and boronate ester on a pendant phenyl ring.
- Molecular Weight: 396.3 g/mol.
- Electronic Effects: The phenyl group introduces steric bulk and conjugation, which may enhance π-π stacking in materials applications but reduce solubility compared to the methoxy-substituted compound .
Suzuki-Miyaura Cross-Coupling
- The methoxy-substituted compound’s boronate ester is expected to exhibit comparable reactivity to analogs like 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one (CAS 710348-69-9) in coupling reactions. However, electron-donating methoxy groups may slightly enhance reaction rates by increasing electron density at the boron center .
Heterocyclic Analogs
- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbonitrile (CAS 1989745-33-6):
Physical and Spectroscopic Properties
Biological Activity
4-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound through various studies and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H20BNO3
- Molecular Weight : 275.14 g/mol
The presence of the dioxaborolane moiety is significant as it may enhance the compound's interaction with biological targets.
Research indicates that compounds containing boron can interact with various biological systems. The dioxaborolane group is known for its ability to form reversible covalent bonds with nucleophiles such as amino acids in proteins. This property is crucial for the inhibition of enzymes and receptors involved in disease pathways.
Anticancer Properties
Several studies have investigated the anticancer potential of benzimidazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
A notable study reported that benzimidazole derivatives exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-Methoxy-6-(dioxaborolan) | MCF-7 | 12.5 |
| 4-Methoxy-6-(dioxaborolan) | A549 | 15.0 |
Antimicrobial Activity
The antimicrobial activity of similar compounds has also been explored. Research indicates that benzimidazole derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis .
In Vivo Studies
In vivo studies using animal models have demonstrated that the administration of benzimidazole derivatives resulted in reduced tumor growth in xenograft models. For example, a study involving mice implanted with A549 cells showed a significant reduction in tumor volume when treated with a related compound .
Pharmacokinetics and ADME
The pharmacokinetic profile of this compound indicates good oral bioavailability and metabolic stability. In vitro assays showed that the compound had moderate stability in liver microsomes and good permeability across cell membranes .
| Parameter | Value |
|---|---|
| Oral Bioavailability | Moderate |
| Metabolic Stability | High |
| Caco-2 Permeability | Good |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
